molecular formula C8H6Cl3IO4S B12544816 4-Iodophenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-19-7

4-Iodophenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12544816
CAS No.: 653605-19-7
M. Wt: 431.5 g/mol
InChI Key: HOFMFOCTDWIRJS-UHFFFAOYSA-N
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Description

4-Iodophenyl 2,2,2-trichloroethyl sulfate is a chemical compound with the molecular formula C8H6Cl3IO4S It is known for its unique structure, which includes an iodophenyl group and a trichloroethyl sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 4-iodophenol with 2,2,2-trichloroethanol in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfate ester bond yields 4-iodophenol and 2,2,2-trichloroethanol .

Scientific Research Applications

4-Iodophenyl 2,2,2-trichloroethyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, while the trichloroethyl sulfate moiety may influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4’-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate
  • N-(4-Iodophenyl)-2,2,2-trichloroacetamide
  • 2,2,2-Trichloroethanol

Comparison: 4-Iodophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both an iodophenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, which are not observed in similar compounds .

Properties

CAS No.

653605-19-7

Molecular Formula

C8H6Cl3IO4S

Molecular Weight

431.5 g/mol

IUPAC Name

(4-iodophenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C8H6Cl3IO4S/c9-8(10,11)5-15-17(13,14)16-7-3-1-6(12)2-4-7/h1-4H,5H2

InChI Key

HOFMFOCTDWIRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)I

Origin of Product

United States

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